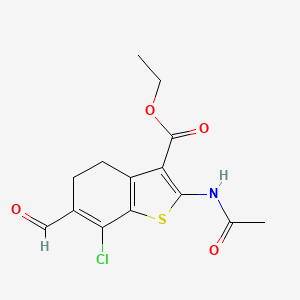![molecular formula C8H9F3N2O2 B2897904 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid CAS No. 1542128-92-6](/img/structure/B2897904.png)
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid” is a compound that contains a trifluoromethylpyridine (TFMP) moiety . It is part of a larger family of organic compounds containing fluorine, which have found applications in various fields such as agrochemical, pharmaceutical, and functional materials . The compound’s IUPAC name is 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoic acid .
Synthesis Analysis
The synthesis of TFMP derivatives, including “2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid”, involves various methods . For instance, a palladium-catalyzed carbonylation reaction has been used to obtain a methylamide analogue . Additionally, a Sonogashira reaction between an aryl bromide and trimethylsilylacetylene resulted in a TMS-protected alkyne, which was then reacted with fluoroethylazide in a copper-catalyzed 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of “2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid” includes a pyrazole ring with two adjacent nitrogen atoms . The compound also contains a trifluoromethyl group, which is a subgroup of fluorinated compounds . The unique physicochemical properties of the fluorine atom contribute to the biological activities of these compounds .Chemical Reactions Analysis
The chemical reactions involving “2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid” include a Pd-catalyzed coupling reaction and a copper-catalyzed 1,3-dipolar cycloaddition . These reactions are part of the synthesis process of the compound .科学的研究の応用
Chemical Reactivity and Synthesis
Compounds containing trifluoromethylpyrazole groups are highlighted for their utility in chemical synthesis, serving as building blocks for developing heterocyclic compounds. These molecules can participate in reactions leading to the creation of diverse heterocycles, such as pyrazolo-imidazoles, thiazoles, and spiropyridines, showcasing their versatile reactivity and application in constructing complex molecular architectures for potential therapeutic agents (Gomaa & Ali, 2020). Furthermore, the ability of such compounds to undergo Knoevenagel condensation, a reaction integral to generating biologically active molecules, indicates their significant role in medicinal chemistry for developing new anticancer agents (Tokala, Bora, & Shankaraiah, 2022).
Biological Activities
The trifluoromethylpyrazole moiety is associated with a broad range of biological activities, including anti-inflammatory and antibacterial properties. Studies have emphasized the importance of the position of the trifluoromethyl group on the pyrazole nucleus, particularly at the 3- or 5-positions, in modulating the activity profile of these compounds. This structural feature underlines the potential of trifluoromethylpyrazoles in the development of novel anti-inflammatory and antibacterial agents with minimal side effects, providing a promising avenue for therapeutic exploration (Kaur, Kumar, & Gupta, 2015).
Environmental Impact
The environmental fate and behavior of related compounds, such as parabens which share functional groups with the subject compound, have been scrutinized for their persistence and potential endocrine-disrupting effects. While not directly related to 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid, research on parabens provides insight into the environmental implications of synthetic chemicals with similar functional groups. These studies highlight the ubiquity of such compounds in aquatic environments, stemming from their widespread use in consumer products and the consequent continuous introduction into the environment, emphasizing the need for understanding the environmental impact of chemically related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
将来の方向性
特性
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-4(7(14)15)5-3-12-13(2)6(5)8(9,10)11/h3-4H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFGXKHNYRKRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N(N=C1)C)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)

amine dihydrochloride](/img/structure/B2897827.png)
![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)
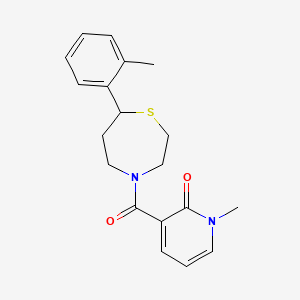
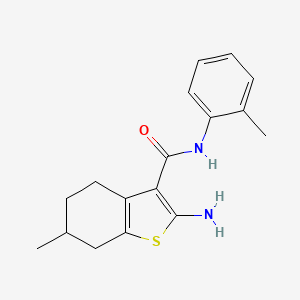
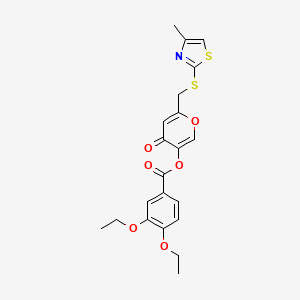
![3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2897832.png)
![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)
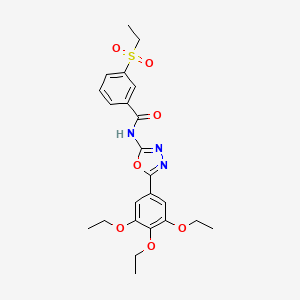
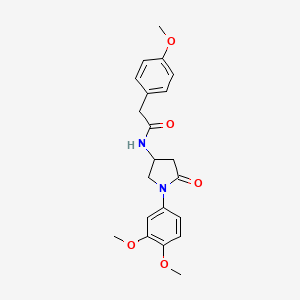
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)
![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2897841.png)
